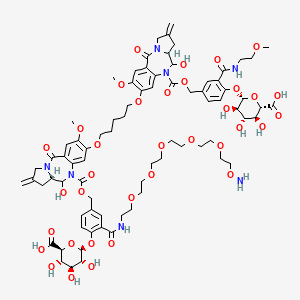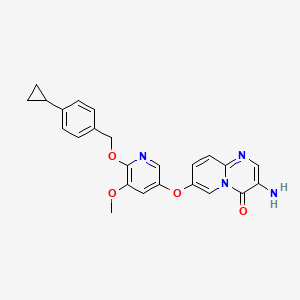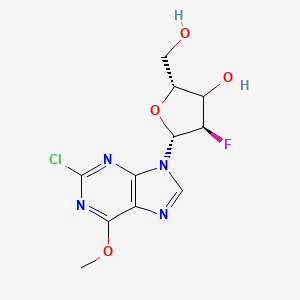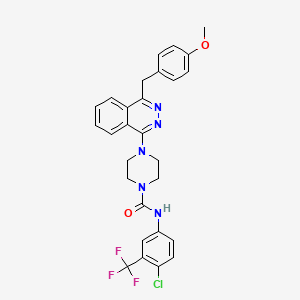
|A-Glucuronide-dPBD-PEG5-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
|A-Glucuronide-dPBD-PEG5-NH2 is a compound that consists of β-glucuronide linked to pyrrolobenzodiazepine through a polyethylene glycol (PEG) spacer. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), specifically cIRCR201-dPBD, which targets cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucuronide-dPBD-PEG5-NH2 involves the conjugation of β-glucuronide with pyrrolobenzodiazepine through a PEG spacer. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the β-glucuronide linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
|A-Glucuronide-dPBD-PEG5-NH2 undergoes various chemical reactions, including:
Cleavage: The β-glucuronide linkage can be cleaved under specific conditions to release the active drug
Substitution: The compound can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, and bases. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include the active drug released from the cleaved β-glucuronide linkage and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
|A-Glucuronide-dPBD-PEG5-NH2 has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery
Biology: Studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells
Medicine: Investigated for its potential as an anticancer agent
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Wirkmechanismus
The mechanism of action of |A-Glucuronide-dPBD-PEG5-NH2 involves the binding of the compound to a prenylated antibody, forming an ADC. The β-glucuronide linkage is cleavable, allowing for the controlled release of the active drug. This process induces apoptosis and arrests the cell cycle in cancer cells, exhibiting antitumor activity .
Vergleich Mit ähnlichen Verbindungen
|A-Glucuronide-dPBD-PEG5-NH2 is unique due to its β-glucuronide linkage and PEG spacer, which enhance its stability and efficacy. Similar compounds include:
β-Glucuronide-dPBD-PEG5-NH2 TFA: A trifluoroacetic acid salt form of the compound
Other β-glucuronide-linked pyrrolobenzodiazepine dimers: These compounds share similar structures but may differ in their linkers and functional groups
Eigenschaften
Molekularformel |
C78H101N7O35 |
|---|---|
Molekulargewicht |
1696.7 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[4-[[(6aS)-3-[5-[[(6aS)-5-[[3-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methoxycarbonyl]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]-2-(2-methoxyethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C78H101N7O35/c1-41-29-51-71(96)84(77(102)114-39-43-9-11-53(47(31-43)67(92)80-13-17-104-3)117-75-63(90)59(86)61(88)65(119-75)73(98)99)49-35-57(55(105-4)33-45(49)69(94)82(51)37-41)112-15-7-6-8-16-113-58-36-50-46(34-56(58)106-5)70(95)83-38-42(2)30-52(83)72(97)85(50)78(103)115-40-44-10-12-54(118-76-64(91)60(87)62(89)66(120-76)74(100)101)48(32-44)68(93)81-14-18-107-19-20-108-21-22-109-23-24-110-25-26-111-27-28-116-79/h9-12,31-36,51-52,59-66,71-72,75-76,86-91,96-97H,1-2,6-8,13-30,37-40,79H2,3-5H3,(H,80,92)(H,81,93)(H,98,99)(H,100,101)/t51-,52-,59-,60-,61-,62-,63+,64+,65-,66-,71?,72?,75+,76+/m0/s1 |
InChI-Schlüssel |
MUVJFUNVXJZTIV-FUSZXKDTSA-N |
Isomerische SMILES |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Kanonische SMILES |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)OC9C(C(C(C(O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)






![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)


